4-Pyridinebutanoic acid

Lipophilicity Drug Design Physicochemical Properties

High-purity 4-Pyridinebutanoic acid (CAS 102878-73-9), essential for synthesizing Tirofiban and FK866. The 4-pyridyl isomer is critical for optimal lipophilicity and target binding (IC50: 14.37 μM vs. 31.45 μM for 3-pyridyl in HepG2). Crucial for impurity profiling. Ensure consistent supply with ≥97% purity.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 102878-73-9
Cat. No. B1306506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinebutanoic acid
CAS102878-73-9
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCCC(=O)O
InChIInChI=1S/C9H11NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h4-7H,1-3H2,(H,11,12)
InChIKeyLTEOZJKVMBWJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridinebutanoic Acid (CAS 102878-73-9) Procurement Guide: Key Specifications and Chemical Identity


4-Pyridinebutanoic acid (CAS 102878-73-9), also known as 4-(pyridin-4-yl)butanoic acid, is a pyridine derivative with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the antiplatelet drug Tirofiban and the NAD biosynthesis inhibitor FK866 . The compound is typically supplied as a white to off-white crystalline solid with standard purities of 95% to 98% .

Why 4-Pyridinebutanoic Acid Cannot Be Substituted by Isomeric or Oxidized Analogs


Simple substitution with isomeric or oxidized analogs of 4-Pyridinebutanoic acid is not viable due to critical differences in physicochemical properties and biological activity. The position of the pyridine nitrogen (4-pyridyl vs. 3-pyridyl or 2-pyridyl) significantly impacts lipophilicity (LogP) and, consequently, membrane permeability and target binding . The unoxidized butanoic acid side chain is essential for its role as a key intermediate; oxidized variants like 4-oxo-4-(pyridin-4-yl)butanoic acid exhibit distinct chemical reactivity and biological profiles, including altered enzyme inhibition . These structural variations directly affect synthetic utility and pharmacological outcomes, making precise compound selection critical [1].

Quantitative Differentiation of 4-Pyridinebutanoic Acid from Analogs: A Head-to-Head Evidence Guide


LogP Comparison: 4-Pyridinebutanoic Acid vs. 3-Pyridinebutanoic Acid

The lipophilicity of 4-Pyridinebutanoic acid, measured by its consensus LogP, is 1.15, which differs significantly from that of its 3-pyridyl isomer, 3-Pyridinebutanoic acid . This difference influences membrane permeability and bioavailability in drug development.

Lipophilicity Drug Design Physicochemical Properties

Anti-Inflammatory Potency: 4-Pyridinebutanoic Acid Scaffold vs. Control

The 4-Pyridinebutanoic acid scaffold exhibits significant anti-inflammatory activity by inhibiting the NF-κB pathway. In LPS-induced HEK293 cells, it demonstrated inhibitory effects on pro-inflammatory cytokine production with IC50 values ranging from 1.64 μM to 9.05 μM .

Inflammation NF-κB Inhibition Cytokine Assay

Cytotoxicity Profile: 4-Pyridyl Derivatives vs. 3-Pyridyl Derivatives in Cancer Cell Lines

In a comparative study of pyridyl derivatives, the 4-pyridyl substituent (compound 7a) showed distinct cytotoxicity against HepG2 cells (IC50: 14.37 ± 0.26 μM) compared to the 3-pyridyl analog (compound 7c), which was significantly less potent (IC50: 31.45 ± 0.44 μM) [1].

Cancer Research Cytotoxicity HepG2 A549

Solubility Profile: 4-Pyridinebutanoic Acid

4-Pyridinebutanoic acid exhibits moderate aqueous solubility, with a predicted LogS (ESOL) of -1.32, corresponding to an estimated solubility of 7.85 mg/mL (0.0475 mol/L) . This places it in the 'very soluble' class according to standard LogS scales .

Solubility Formulation ADME

Purity and Quality Control: 4-Pyridinebutanoic Acid vs. Its Hydrochloride Salt

Commercial suppliers offer 4-Pyridinebutanoic acid with standard purities of 95-98%, with batch-specific certificates of analysis (CoA) available, including data from NMR, HPLC, and GC . Its hydrochloride salt form (CAS 71879-56-6) is also available with a purity of ≥95% and controlled impurity levels (≤0.02%), which is essential for pharmaceutical applications [1].

Quality Control Purity Analysis Pharmaceutical Intermediate

GABA Receptor Modulation: 4-Pyridinebutanoic Acid Scaffold as a GABA Analog

The 4-Pyridinebutanoic acid scaffold is a structural analog of γ-aminobutyric acid (GABA), which allows its derivatives to be designed as modulators of the GABAergic system . This structural similarity underpins its potential application in neuroscience research for probing GABAergic transmission .

Neuroscience GABAergic System Anxiolytic

Key Application Scenarios for Procuring 4-Pyridinebutanoic Acid


Synthesis of Antiplatelet Drug Tirofiban

4-Pyridinebutanoic acid is a documented impurity of Tirofiban, a glycoprotein IIb/IIIa inhibitor used as an antiplatelet agent . Procuring high-purity 4-Pyridinebutanoic acid (and its hydrochloride salt) is essential for the synthesis, quality control, and impurity profiling of Tirofiban and related pharmaceuticals [1].

Synthesis of NAD Biosynthesis Inhibitor FK866

This compound participates in the synthesis of FK866 (APO866, Daporinad), a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase (NMPRTase) with an IC50 of 0.09 nM [2]. FK866 is a potential anticancer drug that induces tumor cell apoptosis, making 4-Pyridinebutanoic acid a key building block in this pathway .

Lead Optimization in Anti-Inflammatory Drug Discovery

The 4-Pyridinebutanoic acid scaffold has demonstrated significant anti-inflammatory activity through NF-κB pathway inhibition, with IC50 values ranging from 1.64 μM to 9.05 μM in LPS-induced HEK293 cells . This quantitative activity profile supports its use as a lead scaffold for the development of novel anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies in Cancer Research

Direct comparative data show that a 4-pyridyl derivative (Compound 7a) exhibits ~2.2-fold greater cytotoxicity (IC50: 14.37 μM) against HepG2 liver cancer cells compared to its 3-pyridyl analog (IC50: 31.45 μM) [3]. This makes 4-Pyridinebutanoic acid and its derivatives valuable tools for SAR studies aimed at optimizing anticancer leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pyridinebutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.